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molecular formula C9H8ClNO2 B173889 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole CAS No. 141399-54-4

4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole

Cat. No. B173889
M. Wt: 197.62 g/mol
InChI Key: VAZMGBANZTXFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664226B2

Procedure details

The dichloromethane (1 mL) solution of {2-(furan-2-yl)-5-methyloxazol-4-yl}methanol (36 mg, 0.2 mmol), N,N-dimethylaminopyridine (37 mg, 0.3 mmol) and p-toluene sulfonyl chloride (57 mg, 0.3 mmol) was stirred at 60° C. for 2 hrs. The reaction mixture was added water and extracted with ethyl acetate. The organic layer was combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting residues were subjected to silica gel column chromatography (hexane/ethyl acetate) to obtain 4-(chloromethyl)-2-(furan-2-yl)-5-methyloxazole (13 mg, 31%) as a transparent oil.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
{2-(furan-2-yl)-5-methyloxazol-4-yl}methanol
Quantity
36 mg
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][Cl:3].[O:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9]1[O:10][C:11]([CH3:16])=[C:12](CO)[N:13]=1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1>O>[Cl:3][CH2:2][C:12]1[N:13]=[C:9]([C:5]2[O:4][CH:8]=[CH:7][CH:6]=2)[O:10][C:11]=1[CH3:16]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
ClCCl
Name
{2-(furan-2-yl)-5-methyloxazol-4-yl}methanol
Quantity
36 mg
Type
reactant
Smiles
O1C(=CC=C1)C=1OC(=C(N1)CO)C
Name
N,N-dimethylaminopyridine
Quantity
37 mg
Type
reactant
Smiles
Name
Quantity
57 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C(OC1C)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 13 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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